

Spectroscopic Profile of Dibenzo-30-crown-10: A Technical Guide

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Compound of Interest

Compound Name: **Dibenzo-30-crown-10**

Cat. No.: **B100617**

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dibenzo-30-crown-10**, a significant macrocyclic polyether. Aimed at researchers, scientists, and professionals in drug development, this document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The structural integrity and purity of **Dibenzo-30-crown-10** can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.95 - 6.85	m	8H	Ar-H
4.12	t	8H	Ar-O-CH ₂
3.92	t	8H	O-CH ₂ -CH ₂ -O
3.75 - 3.65	m	16H	-O-CH ₂ -CH ₂ -O-

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm	Assignment
149.1	C-O (Aromatic)
121.5	C-H (Aromatic)
114.2	C-H (Aromatic)
71.1	-O-CH ₂ -CH ₂ -O-
69.5	Ar-O-CH ₂
69.1	-O-CH ₂ -CH ₂ -O-

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3020	Weak	C-H stretch (Aromatic)
2925, 2870	Strong	C-H stretch (Aliphatic)
1595, 1505	Medium	C=C stretch (Aromatic)
1250, 1130	Strong	C-O stretch (Aryl-Alkyl Ether)
1060	Strong	C-O-C stretch (Aliphatic Ether)
740	Strong	C-H bend (Ortho-disubstituted Aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

λ_{max} (nm)	Molar Absorptivity (ε)	Solvent
275	~ 4000	Methanol
225	~ 18000	Methanol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Dibenzo-30-crown-10** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is also used as a reference. Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid **Dibenzo-30-crown-10** is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

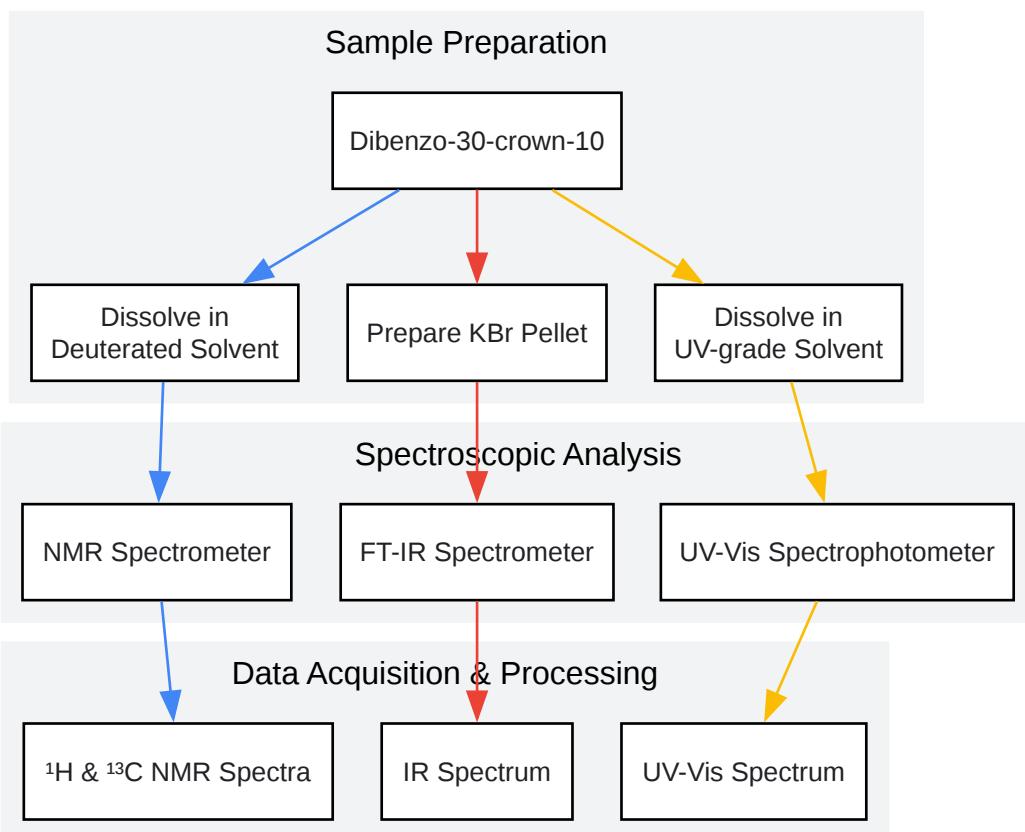
Ultraviolet-Visible (UV-Vis) Spectroscopy

A stock solution of **Dibenzo-30-crown-10** is prepared in a UV-grade solvent, such as methanol or acetonitrile. This stock solution is then diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The

UV-Vis spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank over a wavelength range of approximately 200-400 nm.

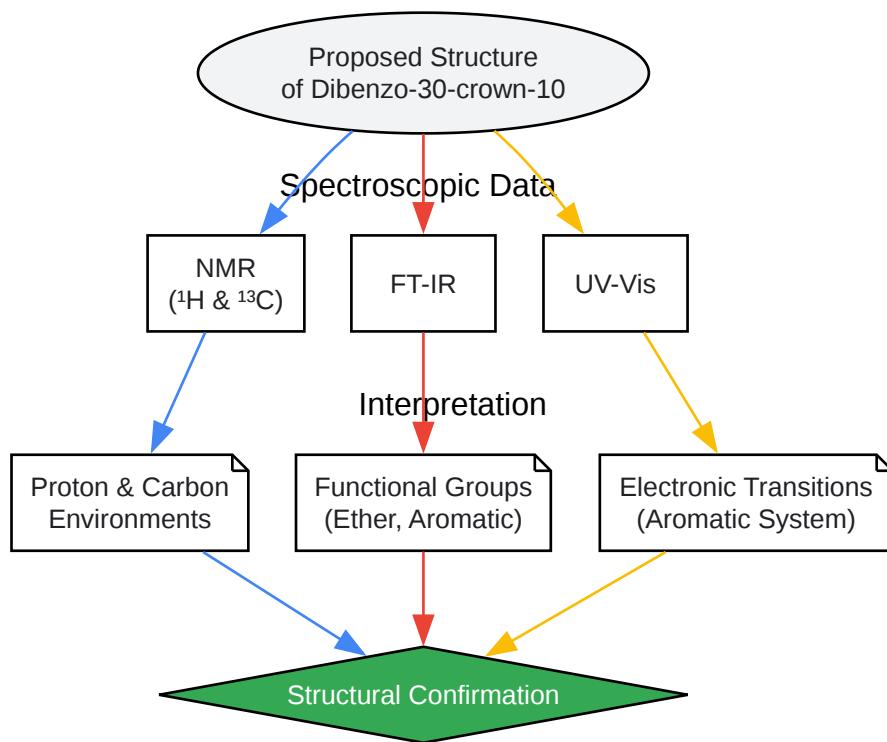
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **Dibenzo-30-crown-10**.



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Experimental workflow for spectroscopic analysis.



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Logical flow for structural confirmation.

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